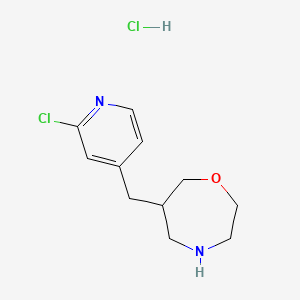
6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chloropyridine moiety attached to an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride typically involves the reaction of 2-chloropyridine with an appropriate oxazepane precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in the presence of sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazepane N-oxide.
Reduction: Formation of reduced oxazepane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloropyridin-4-yl)methanol
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- 2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione
Uniqueness
6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazepane ring provides a versatile scaffold for further functionalization, making it a valuable compound in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C11H16Cl2N2O |
|---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
6-[(2-chloropyridin-4-yl)methyl]-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c12-11-6-9(1-2-14-11)5-10-7-13-3-4-15-8-10;/h1-2,6,10,13H,3-5,7-8H2;1H |
InChI Key |
WAMFXGAWKDRURU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)CC2=CC(=NC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B12297139.png)
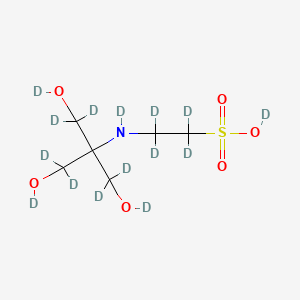
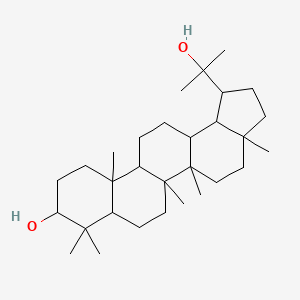
![2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride](/img/structure/B12297154.png)
![Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12297159.png)
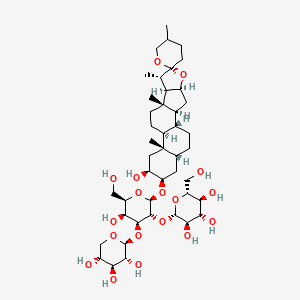
![4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine](/img/structure/B12297174.png)
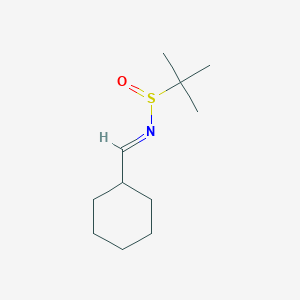
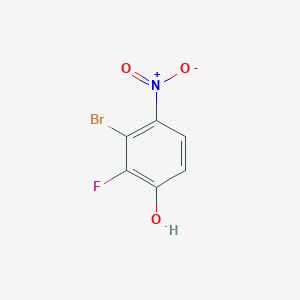

![4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione](/img/structure/B12297201.png)
![(S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid](/img/structure/B12297232.png)
![2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B12297239.png)
![2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid](/img/structure/B12297241.png)
